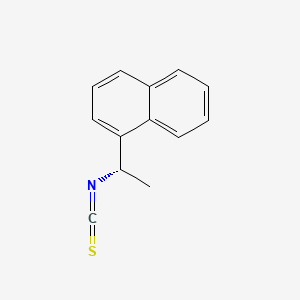

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate

Description

Overview of Chiral Isothiocyanates in Contemporary Organic Chemistry

Isothiocyanates are organic compounds containing the functional group R–N=C=S. nih.gov This class of compounds is significant in both nature and synthetic chemistry. In nature, they are found in plants of the Brassicaceae family (e.g., broccoli, mustard, wasabi), where they contribute to the characteristic pungent flavors. nih.gov

In contemporary organic chemistry, isothiocyanates are versatile building blocks for the synthesis of various nitrogen- and sulfur-containing heterocycles and thioureas. acs.orgchemrxiv.org The synthesis of isothiocyanates has been a subject of extensive research, with numerous methods developed over the past century. nih.gov Common synthetic routes often involve the decomposition of dithiocarbamate (B8719985) salts, which can be generated from primary amines and carbon disulfide. nih.govorganic-chemistry.org Modern methods focus on greener and more efficient protocols, utilizing reagents like tosyl chloride or employing photocatalysis. organic-chemistry.org

Chiral isothiocyanates, which possess a stereocenter, are particularly valuable. They serve as essential reagents in asymmetric synthesis and are widely used as chiral derivatizing agents (CDAs). When a chiral isothiocyanate reacts with another chiral molecule (an analyte), it forms a pair of diastereomers. These diastereomers have different physical properties, which allows for their separation or differentiation by analytical techniques such as high-performance liquid chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. oup.comresearchgate.net This process is fundamental for determining the enantiomeric purity of chiral substances. oup.com

Significance of (S)-(+)-1-(1-Naphthyl)ethyl Isothiocyanate as a Chiral Building Block and Reagent in Academic Pursuits

This compound stands out as a significant chiral reagent in academic research, primarily for its role as a chiral derivatizing agent. oup.comoup.com Its utility stems from its ability to react cleanly and efficiently with chiral primary and secondary amines to form stable diastereomeric thioureas. oup.com The naphthyl group provides a strong signal in spectroscopic analyses, aiding in the differentiation of the resulting diastereomers.

The key application is in the determination of the enantiomeric excess (e.e.) of chiral amines. Researchers have demonstrated that the enantiomer, (R)-[1-(1-Naphthyl)ethyl] isothiocyanate, is an excellent chirality-recognizing reagent for this purpose via NMR analysis. oup.com The reaction is often straightforward and can be performed directly in an NMR tube. oup.com The resulting diastereomeric thioureas exhibit distinct chemical shifts for protons near the chiral centers, allowing for the quantification of each enantiomer in the original amine sample. oup.com

For instance, when this compound reacts with a racemic sample of a chiral amine like 1-phenylethylamine, two diastereomeric thioureas are formed: (S,S) and (S,R). The methyl protons of these diastereomers will appear at different chemical shifts in the ¹H NMR spectrum, enabling integration and calculation of the enantiomeric ratio.

Table of Illustrative NMR Data for Diastereomeric Thioureas The following data is extrapolated from published results for the corresponding (R)-enantiomer reagent. oup.com

| Diastereomer Formed with 1-Phenylethylamine | Expected ¹H NMR Shift of Amine's Methyl Protons (ppm) | Expected ¹³C NMR Shift of Amine's Methyl Carbon (ppm) |

| (S,S)-thiourea | ~1.48 | ~23.0 |

| (S,R)-thiourea | ~1.33 | ~22.5 |

This method provides a reliable and accessible means for assessing stereochemical purity, a critical parameter in the synthesis of pharmaceuticals and other bioactive molecules. researchgate.net

Evolution of Research Trajectories for Naphthylethyl Isothiocyanate Derivatives in Stereochemistry

The development of reagents for determining enantiomeric purity has seen significant evolution. Early methods often relied on chiral derivatizing agents like chiral isocyanates. oup.com While effective, isocyanates are often highly sensitive to moisture, which can complicate their handling, storage, and the derivatization reaction itself. oup.com

This limitation spurred the development of more robust alternatives. Research led to the introduction of chiral isothiocyanates, such as this compound and its enantiomer. oup.comoup.com These sulfur analogs proved to be significantly more stable towards various protic solvents, including water, without sacrificing their reactivity towards amines. oup.com This enhanced stability simplifies experimental procedures, as the derivatization can proceed smoothly at room temperature in a variety of common NMR solvents. oup.com

The research trajectory has focused on creating reagents that are not only stable and reactive but also provide excellent resolution of the diastereomeric signals in analytical readouts. The bulky naphthyl group in naphthylethyl isothiocyanate derivatives is a deliberate design choice. It creates a distinct chemical and magnetic environment around the chiral centers of the resulting diastereomers, leading to larger differences in their NMR chemical shifts and better separation in HPLC chromatograms. oup.comresearchgate.net This makes the analysis more straightforward and accurate.

Current and future research in this area continues to seek new derivatizing agents with even greater resolving power, broader substrate scope, and applicability to a wider range of analytical techniques for the ever-present challenge of stereochemical determination. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-[(1S)-1-isothiocyanatoethyl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJWLIIUEIYCSF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426819 | |

| Record name | (S)-(+)-1-(1-NAPHTHYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131074-55-0 | |

| Record name | (S)-(+)-1-(1-NAPHTHYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Enantioselective Synthesis and Preparation of S + 1 1 Naphthyl Ethyl Isothiocyanate

Established Synthetic Routes from Optically Active Precursors

The most common and established methods for preparing (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate rely on the use of the corresponding optically pure amine, (S)-(+)-1-(1-Naphthyl)ethylamine, as the starting material. This precursor is then converted to the target isothiocyanate using various thiocarbonyl transfer reagents.

Synthesis from (S)-(+)-1-(1-Naphthyl)ethylamine and Phosgene (B1210022) Derivatives

A prevalent method for the synthesis of isothiocyanates from primary amines involves the use of phosgene or its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate). orgsyn.orgnih.govorganic-chemistry.orgnih.gov This transformation is typically a two-step, one-pot process where the amine first reacts with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then desulfurized to yield the isothiocyanate. organic-chemistry.org

Triphosgene is widely used as a substitute for the highly toxic phosgene gas. nih.gov It serves as an efficient desulfurization agent in the conversion of dithiocarbamate salts to isothiocyanates. organic-chemistry.org The reaction of a primary amine, such as (S)-(+)-1-(1-Naphthyl)ethylamine, with carbon disulfide in the presence of a base like triethylamine (B128534) generates the intermediate triethylammonium (B8662869) dithiocarbamate salt. This salt is then treated with triphosgene, which facilitates the elimination of sulfur to form the isothiocyanate group. google.com While triphosgene is considered safer to handle than phosgene, it is still highly toxic and must be handled with extreme care in a well-ventilated fume hood. organic-chemistry.org Alternative thiocarbonyl transfer reagents include 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), which can be used to convert amines to isothiocyanates directly. rsc.org

A general procedure for the synthesis of an isothiocyanate from a primary amine using triphosgene involves dissolving the amine and a base (e.g., triethylamine) in a suitable solvent like dichloromethane (B109758), followed by the addition of carbon disulfide. After the formation of the dithiocarbamate salt, a solution of triphosgene is added to effect the dehydrosulfurization.

Table 1: General Reaction Conditions for Isothiocyanate Synthesis from Amines

| Reagent/Parameter | Condition | Purpose | Reference |

| Starting Material | Primary Amine | Source of the nitrogen and alkyl/aryl group | google.com |

| Thiocarbonyl Source | Carbon Disulfide (CS₂) | Provides the C=S backbone | google.com |

| Base | Triethylamine (Et₃N) | Forms the dithiocarbamate salt | google.com |

| Desulfurizing Agent | Triphosgene | Converts dithiocarbamate to isothiocyanate | organic-chemistry.orggoogle.com |

| Solvent | Dichloromethane (CH₂Cl₂) | Reaction medium | rsc.org |

This table presents a generalized summary of conditions. Specific conditions for this compound may vary.

Bases such as pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP) can be employed as catalysts in acylation and related reactions. mdpi.comgoogle.com In the context of isothiocyanate synthesis, a base is crucial for the initial formation of the dithiocarbamate salt from the amine and carbon disulfide. mdpi.com While stronger, non-nucleophilic bases are often used stoichiometrically, more nucleophilic bases like pyridine and DMAP can act as catalysts.

DMAP is a highly efficient nucleophilic catalyst. mdpi.com In reactions involving anhydrides, DMAP is known to react to form a highly reactive N-acylpyridinium salt, which is then attacked by the nucleophile (e.g., an alcohol). A similar mechanistic role can be postulated in isothiocyanate synthesis where it may facilitate the thiocarbonyl transfer. Pyridine, although a weaker catalyst than DMAP, can also be used. lsu.edu In reactions with triphosgene, pyridine can react to form a reactive intermediate that facilitates the desired transformation. frontiersin.org The choice of base is critical and can influence the reaction outcome, especially for less nucleophilic amines. mdpi.com

A critical aspect of synthesizing chiral isothiocyanates is the preservation of the enantiomeric purity of the starting material. researchgate.net Reactions involving chiral centers are susceptible to racemization, especially under harsh conditions or with certain reagents. The synthesis of (R)- and (S)-1-isothiocyanatoethylbenzene from the corresponding optically active amines has been reported to proceed without racemization, suggesting that the conversion of a chiral amine to an isothiocyanate can be achieved with retention of stereochemistry under appropriate conditions. mdpi.com

Key parameters to optimize for maintaining chiral purity include:

Temperature: Lower temperatures are generally favored to minimize side reactions and prevent racemization.

Solvent: The choice of solvent can influence reaction rates and the stability of chiral intermediates. Aprotic solvents like dichloromethane are commonly used. rsc.org

Base: The nature and amount of the base can be critical. A non-nucleophilic base is often preferred to avoid unwanted side reactions.

Reaction Time: Minimizing the reaction time can help to reduce the risk of racemization.

Careful monitoring of the reaction progress and purification of the product are essential to ensure the high enantiomeric excess of the final this compound.

Precursor Synthesis: Asymmetric Catalytic Reduction of 1-(1-Naphthyl)acetophenone Oxime

The optically active precursor, (S)-(+)-1-(1-Naphthyl)ethylamine, can be synthesized via the asymmetric catalytic reduction of a prochiral substrate, 1-(1-Naphthyl)acetophenone oxime. This method avoids the need for classical resolution of a racemic amine, which is often inefficient.

A patented method describes the asymmetric catalytic reduction of 1-(1-naphthyl)acetophenone oxime to prepare (S)-(-)-1-(1-naphthyl)ethylamine. google.com This process utilizes a specific chiral ruthenium catalyst, chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II), in the presence of ammonium (B1175870) formate (B1220265) as the reducing agent. The reaction is carried out in a polar solvent such as ethanol (B145695) and yields the desired (S)-amine with high enantiomeric purity (up to 96% ee) and in high chemical yield (up to 96%). google.com

Table 2: Conditions for Asymmetric Reduction of 1-(1-Naphthyl)acetophenone Oxime

| Component | Specification | Role | Reference |

| Substrate | 1-(1-Naphthyl)acetophenone oxime | Prochiral precursor | google.com |

| Catalyst | Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II) | Chiral catalyst for asymmetric reduction | google.com |

| Reducing Agent | Ammonium formate | Hydrogen source | google.com |

| Solvent | Ethanol | Reaction medium | google.com |

| Enantiomeric Excess | 96% ee | Purity of the (S)-enantiomer | google.com |

| Chemical Yield | 96% | Efficiency of the conversion | google.com |

This data is based on a patented procedure and provides a specific example of precursor synthesis.

Emerging Green Chemistry Approaches for Isothiocyanate Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For isothiocyanate synthesis, this includes moving away from toxic reagents like thiophosgene (B130339) and developing processes that use greener solvents and reagents.

Several green alternatives have been proposed for the desulfurization step in isothiocyanate synthesis. One such method employs sodium persulfate (Na₂S₂O₈) in water, which serves as a green and practical approach. rsc.org This method is applicable to a wide range of amines, including chiral ones, and can produce isothiocyanates in good yields. rsc.org Another cost-effective and green method uses calcium oxide (CaO) as both a base and a desulfurating agent, reacting with the amine and carbon disulfide under mild conditions. researchgate.net These methods often involve simpler work-up procedures and avoid the use of hazardous solvents and reagents, aligning with the principles of green chemistry. rsc.orgresearchgate.net While the specific application of these green methods to the synthesis of this compound is not explicitly detailed in the reviewed literature, they represent promising future directions for a more sustainable production of this and other chiral isothiocyanates.

Amine-Catalyzed Sulfurization of Isocyanides with Elemental Sulfur

A contemporary and more sustainable approach to the synthesis of isothiocyanates involves the direct sulfurization of isocyanides using elemental sulfur, catalyzed by an amine base. rsc.orgnih.govgoogle.comnih.gov This method circumvents the use of highly toxic and hazardous reagents like thiophosgene and carbon disulfide, which are common in traditional synthetic routes. nih.gov

The reaction proceeds by activating elemental sulfur with a tertiary amine catalyst, which then facilitates the transfer of a sulfur atom to the isocyanide. A particularly effective catalyst for this transformation is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govnih.gov The reaction is typically carried out in greener solvents, such as Cyrene™, which is a bio-based alternative to many conventional polar aprotic solvents. nih.gov

For the synthesis of this compound, the precursor required is (S)-(-)-1-(1-Naphthyl)ethyl isocyanide. As the corresponding amine, (S)-1-(1-naphthyl)ethylamine, is a solid at room temperature, the isocyanide precursor is also expected to be a solid. Therefore, the general procedure for solid isocyanides (GP1-A) is applicable. nih.gov

The general reaction scheme is as follows:

(S)-(-)-1-(1-Naphthyl)ethyl isocyanide + S₈ --(DBU catalyst, Cyrene™, 40°C)--> this compound

Detailed Research Findings:

Research into this methodology has demonstrated its broad applicability to a range of aliphatic, benzylic, and aromatic isocyanides, with moderate to high yields (34–95%). nih.gov The reaction conditions are generally mild, requiring only gentle heating to around 40°C. nih.gov The catalyst loading can be as low as 2-5 mol%, making the process economically viable and reducing the downstream purification burden. nih.gov

A key advantage of this method is its improved sustainability profile. The use of elemental sulfur, a readily available and low-toxicity sulfur source, coupled with a recyclable catalyst and green solvents, leads to a significant reduction in waste generation. rsc.orggoogle.com This is reflected in the low E-factors (Environmental Factors) reported for this type of transformation, which can be as low as 0.989 in optimized systems. nih.govgoogle.com

The table below outlines the typical reaction conditions for the amine-catalyzed sulfurization of a solid isocyanide, which would be applied for the synthesis of this compound.

| Parameter | Condition |

| Starting Material | (S)-(-)-1-(1-Naphthyl)ethyl isocyanide |

| Reagent | Elemental Sulfur (S₈) |

| Catalyst | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Catalyst Loading | 5 mol% |

| Solvent | Dihydrolevoglucosenone (Cyrene™) |

| Concentration | 2 M |

| Temperature | 40°C |

| Reaction Time | 4 hours |

| Purification | Flash column chromatography |

Comparative Analysis of Sustainability Metrics in Synthetic Protocols

To evaluate the environmental performance of different synthetic strategies for producing this compound, a comparative analysis of key sustainability metrics is essential. The most common metrics include Atom Economy (AE), Process Mass Intensity (PMI), and the E-factor. nih.govresearchgate.net This section compares the amine-catalyzed sulfurization with two traditional methods: the use of 1,1'-thiocarbonyldiimidazole (TCDI) and a method based on carbon disulfide.

Traditional Synthesis Methods:

1,1'-Thiocarbonyldiimidazole (TCDI) Method: TCDI is a safer alternative to thiophosgene for converting primary amines to isothiocyanates. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM). rsc.orgnih.gov The primary amine, (S)-1-(1-naphthyl)ethylamine, reacts with TCDI to form the isothiocyanate and imidazole (B134444) as a byproduct.

Carbon Disulfide Method: This classic method involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, such as a heavy metal salt or an oxidizing agent, to yield the isothiocyanate. rsc.orgcbijournal.comnih.gov These methods often suffer from the high toxicity of carbon disulfide and the generation of significant waste.

Sustainability Metrics Analysis:

The following table presents a comparative analysis of the calculated sustainability metrics for the three synthetic routes to this compound. The calculations are based on established general procedures and assume a consistent scale of synthesis for a meaningful comparison.

| Metric | Amine-Catalyzed Sulfurization | TCDI Method | Carbon Disulfide Method (Hypothetical) |

| Starting Amine | (S)-1-(1-Naphthyl)ethylamine | (S)-1-(1-Naphthyl)ethylamine | (S)-1-(1-Naphthyl)ethylamine |

| Key Reagents | Isocyanide, Elemental Sulfur, DBU | 1,1'-Thiocarbonyldiimidazole | Carbon Disulfide, Desulfurizing Agent |

| Solvent | Cyrene™ | Dichloromethane (DCM) | Dichloromethane (DCM)/Water |

| Atom Economy (AE) | High (~84%) | Moderate (~54%) | Low to Moderate |

| E-factor | Low | High | Very High |

| Process Mass Intensity (PMI) | Low | High | Very High |

| Toxicity of Reagents | Low (Sulfur, DBU) | Moderate (TCDI) | High (CS₂, potential heavy metals) |

| Waste Profile | Minimal, potentially recyclable | Significant solvent and byproduct waste | High volume of toxic solvent and salt waste |

Discussion of Findings:

The amine-catalyzed sulfurization route demonstrates superior performance across all key sustainability metrics. Its high Atom Economy is indicative of an efficient reaction that incorporates a large proportion of the reactant atoms into the final product. researchgate.net The low E-factor and PMI highlight the minimal waste generated, a direct consequence of using a catalytic amount of amine, a stoichiometric amount of sulfur, and a green, potentially recyclable solvent. nih.gov

The TCDI method , while an improvement over older techniques using thiophosgene, still falls short in terms of sustainability. rsc.org Its Atom Economy is significantly lower due to the formation of two molecules of imidazole as a byproduct for every molecule of isothiocyanate produced. The reliance on chlorinated solvents like dichloromethane for both the reaction and extraction contributes to a higher E-factor and PMI.

The carbon disulfide method is the least sustainable of the three. The inherent toxicity and volatility of carbon disulfide pose significant safety and environmental risks. google.comnih.gov The multi-step nature of the process, often involving the isolation of the dithiocarbamate intermediate and the use of stoichiometric desulfurizing agents, leads to poor atom economy and the generation of large amounts of waste, resulting in a very high E-factor and PMI.

Advanced Applications of S + 1 1 Naphthyl Ethyl Isothiocyanate in Asymmetric Synthesis

Role as a Chiral Derivatizing Agent for Enantiomer Resolution in Analytical Chemistry

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate, often abbreviated as (S)-NEIT, is a highly effective chiral derivatizing agent employed in analytical chemistry for the resolution of enantiomers. nih.govnih.gov Enantiomers are pairs of molecules that are non-superimposable mirror images of each other and possess identical physical and chemical properties in an achiral environment. This makes their separation and quantification a significant challenge. Chiral derivatizing agents like (S)-NEIT are enantiomerically pure compounds that react with the enantiomeric mixture to form diastereomers. nih.gov These newly formed diastereomeric adducts have distinct physical properties, including different melting points, boiling points, and, most importantly for analytical purposes, different interactions with chromatographic stationary phases, allowing for their separation and quantification. nih.govmdpi.com

The fundamental principle behind the use of this compound as a resolving agent lies in its ability to convert a pair of enantiomers into a pair of diastereomers through covalent bonding. nih.gov The isothiocyanate functional group (-N=C=S) of (S)-NEIT is reactive towards nucleophilic groups, such as the primary or secondary amine functionalities present in many chiral drugs and compounds. nih.govnih.gov

When a racemic mixture of a chiral amine, consisting of (R)-amine and (S)-amine, is reacted with the enantiopure this compound, two different diastereomeric thiourea (B124793) derivatives are formed:

(R)-amine + (S)-NEIT → (R,S)-thiourea diastereomer

(S)-amine + (S)-NEIT → (S,S)-thiourea diastereomer

Unlike the original enantiomers, these two diastereomers are not mirror images of each other and exhibit different three-dimensional structures. This structural difference leads to distinct physicochemical properties, which can be exploited for separation using standard chromatographic techniques. mdpi.com The large naphthyl group in the (S)-NEIT molecule provides a significant steric and aromatic component, which enhances the difference between the diastereomers, often leading to better separation (resolution) in chromatography. tcichemicals.com

Once the enantiomeric mixture has been converted into a mixture of diastereomers, their separation can be achieved using conventional, non-chiral chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is the most common technique for separating the diastereomeric adducts formed with (S)-NEIT. nih.govnih.gov The method typically employs a reversed-phase column (e.g., C8 or C18), where the stationary phase is nonpolar. The diastereomers, having different polarities and shapes, interact differently with the stationary phase. A mobile phase, such as a mixture of acetonitrile (B52724) and water or a buffer, is used to elute the compounds from the column. nih.govnih.gov Due to their different interaction strengths, the two diastereomers travel through the column at different rates, resulting in their separation and elution at different retention times. This allows for the individual quantification of each original enantiomer. For instance, the diastereomers of bupropion (B1668061) synthesized with (S)-NEIT have been successfully separated using a reversed-phase HPLC system with a gradient elution of water and acetonitrile. nih.gov

While the primary strategy for using (S)-NEIT involves creating diastereomers for separation on standard achiral columns, it is important to understand the context of chiral column chromatography. Chiral column chromatography is a direct method of enantioseparation where the stationary phase itself is chiral. mdpi.comdoaj.org This chiral stationary phase (CSP) interacts differently with each enantiomer of the analyte, leading to their separation without prior derivatization. However, the indirect approach using a chiral derivatizing agent like (S)-NEIT is advantageous because it allows for the use of more robust, versatile, and less expensive achiral columns. nih.gov The derivatization step converts the difficult enantiomeric separation into a more straightforward diastereomeric separation.

The stereochemistry of a drug is a critical factor in its pharmacological and toxicological profile. One enantiomer may be therapeutically active while the other could be inactive or even harmful. mdpi.com Therefore, methods to determine the enantiomeric purity of drugs are essential for quality control and in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug. (S)-NEIT has proven to be a valuable tool in this area. nih.govnih.gov

This compound has been successfully applied to determine the enantiomeric composition of several clinically significant drugs.

Bupropion: Bupropion is an antidepressant sold as a racemic mixture of its (R)- and (S)-enantiomers. A validated HPLC method was developed for the enantioseparation of racemic bupropion using (S)-NEIT as the chiral derivatizing reagent. nih.gov The derivatization creates two diastereomers that can be effectively separated and quantified, allowing for precise determination of the enantiomeric ratio. nih.gov The method was validated for accuracy and precision, with a low limit of detection, making it suitable for analytical and quality control purposes. nih.gov

| Parameter | Details |

|---|---|

| Analyte | (RS)-Bupropion |

| Chiral Derivatizing Agent | This compound ((S)-NEIT) |

| Chromatographic Mode | Reversed-Phase HPLC |

| Mobile Phase | Gradient elution with water and acetonitrile |

| Detection Limit | 0.040–0.043 µg/mL for each diastereomer |

| Application | Enantioseparation and quantification of bupropion enantiomers |

Antiarrhythmic Agents: Many antiarrhythmic drugs, such as tocainide (B1681335), mexiletine, flecainide, and propafenone (B51707), are chiral amines administered as racemic mixtures. nih.gov The enantiomers of these drugs can exhibit different pharmacological and toxicological effects. (S)-NEIT has been used as a derivatizing agent to resolve the enantiomers of these drugs via HPLC. nih.gov For example, it was effective in achieving complete separation of propafenone and tocainide enantiomers after derivatization. nih.gov This methodology was also applied to determine the enantiomeric composition of tocainide in biological samples like human urine and blood serum, demonstrating its utility in pharmacokinetic studies. nih.gov

| Drug | Derivatizing Agent | Resolution Success | Application Note |

|---|---|---|---|

| Tocainide (TOC) | (S)-NEIT | Successful | Used to determine enantiomeric composition in human urine and blood serum. |

| Mexiletine (MEX) | (S)-NEIT | Not specified as the optimal agent in the study | Other isothiocyanates provided complete separation. |

| Flecainide (FLE) | (S)-NEIT | Not successful | Another agent (TAGIT) was required for resolution. |

| Propafenone (PRO) | (S)-NEIT | Successful (Resolution factor R = 1.5) | Achieved complete separation of the two peaks. |

Applications in Pharmaceutical Analysis and Pharmacokinetic Studies

Development of Analytical Procedures for Enantiomer Quantification in Biological Matrices (e.g., Urine, Blood Serum)

The quantification of individual enantiomers of chiral compounds in biological matrices such as urine and blood serum is critical in pharmacology and toxicology, as enantiomers can exhibit different physiological activities. Chiral derivatization is a common strategy employed in these analyses, where a chiral derivatizing agent reacts with the target enantiomers to form diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard non-chiral chromatography techniques like High-Performance Liquid Chromatography (HPLC).

While direct methods for the use of this compound for enantiomer quantification in biological fluids are not extensively documented in the reviewed literature, the principle is well-established with similar isothiocyanate and isocyanate reagents. For instance, the related achiral reagent, 1-naphthylisocyanate, has been successfully used as a precolumn derivatization agent for the HPLC analysis of amino acids in various biological samples, including brain extracts, cerebrospinal fluid, and blood plasma. nih.gov This method produces stable and highly fluorescent naphthylcarbamoyl amino acid derivatives, enabling sensitive detection. nih.gov

Furthermore, HPLC methods are routinely used for analyzing amino acid profiles in biological fluids for diagnosing inborn metabolic disorders. nih.govresearchgate.net These methods often involve pre-column derivatization to enhance detection and separation. nih.govresearchgate.net Similarly, methods for the determination of amphetamine enantiomers in urine, oral fluid, and blood have been developed, which is crucial for distinguishing between the medicinal use of a single enantiomer and the abuse of a racemic mixture. nih.govnih.gov

The isothiocyanate group in this compound readily reacts with primary and secondary amine functional groups present in many drug molecules and metabolites to form stable thiourea derivatives. The inherent chirality of the reagent would lead to the formation of diastereomeric thioureas, which could then be separated and quantified. A rapid and sensitive HPLC assay has been developed for alpha-naphthylisothiocyanate and its metabolites in rat plasma and urine, demonstrating the feasibility of analyzing such compounds in biological matrices. nih.gov This establishes a strong precedent for developing similar analytical procedures using its chiral counterpart, this compound, for the enantioselective analysis of various chiral amines in biological fluids.

Utilization as a Chiral Auxiliary and Building Block in Complex Molecule Synthesis

This compound serves as an effective chiral auxiliary, a temporary chemical species that is incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is achieved, the auxiliary can be removed. Its utility also extends to being a chiral building block, where the naphthylethyl group is permanently integrated into the final molecular structure.

Stereoselective Introduction of Naphthalene (B1677914) Moieties into Target Compounds

The structure of this compound is ideal for the stereoselective introduction of a 1-naphthylethyl group into target molecules. The reaction of the isothiocyanate with a nucleophile, such as an alcohol or an amine, proceeds with the formation of a thiocarbamate or thiourea, respectively. The bulky and rigid naphthalene ring provides significant steric hindrance, which can direct subsequent transformations in a highly stereoselective manner.

A prime example of this application is in the synthesis of diacylglycerol (DAG) derivatives. arkat-usa.orgresearchgate.net When (S)-(+)-1-(1-Naphthyl)ethyl isocyanate (a closely related analog) reacts with a glycerol-derived alcohol, it forms a stable (S)-1-(1-naphthyl)-ethyl urethane (B1682113) derivative. arkat-usa.org This reaction effectively attaches the chiral naphthylethyl moiety to the glycerol (B35011) backbone. arkat-usa.orgresearchgate.net This introduction is a key step in creating enantiopure reference standards for the characterization of naturally occurring DAGs. arkat-usa.org The naphthalene group not only serves as a chiral handle but also as a chromophore, facilitating detection and analysis. The development of catalytic asymmetric methods to dearomatize naphthalene derivatives further highlights the importance of introducing such moieties to create complex, enantioenriched polycyclic structures. nih.gov

Enantiospecific Synthesis of Lipid Derivatives

The reagent is particularly valuable in lipid chemistry for the synthesis and analysis of chiral lipids like diacylglycerols and triacylglycerols.

Diacylglycerols are crucial intermediates in cellular signaling and metabolism. arkat-usa.org They exist as two optically active enantiomers, sn-1,2- and sn-2,3-DAGs, and one inactive isomer, sn-1,3-DAG. researchgate.net Characterizing these isomers from natural sources requires pure, stable reference compounds. (S)-(+)-1-(1-Naphthyl)ethyl isocyanate and its isothiocyanate counterpart are used to synthesize stable urethane or thiourea derivatives of DAGs. arkat-usa.orgresearchgate.net

A high-yield, enantiospecific synthesis has been developed starting from suitably protected glycerol precursors. arkat-usa.org For example, 1,3-benzylidene-glycerol can be treated with (S)-(+)-(1-naphthyl)-ethyl isocyanate to yield the corresponding urethane derivative. arkat-usa.org Subsequent hydrolysis and acylation steps lead to the desired enantiopure DAG derivative, where the naphthylethylurethane group acts as a stable, optically active protecting group. arkat-usa.orgresearchgate.net This strategy is essential for confirming the structure and configuration of DAGs isolated from natural sources like olive oil. arkat-usa.org

Table 1: Synthetic Steps for DAG-Urethane Derivatives

| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 1 | 1,3-Benzylidene-glycerol | (S)-(+)-(1-Naphthyl)-ethyl isocyanate | (S)-1-(1-Naphthyl)-ethyl urethane of 1,3-benzylidene-glycerol | 93 | arkat-usa.org |

| 2 | Urethane Intermediate | Trifluoroacetic acid solution | Diol Urethane Intermediate | 97 | arkat-usa.org |

| 3 | Diol Urethane Intermediate | Oleoyl chloride / Pyridine (B92270) | 1,3-DAG Urethane Derivative | 92 | arkat-usa.org |

Determining the specific positions of fatty acids on the glycerol backbone of triacylglycerols (TAGs) is a significant analytical challenge. mdpi.com One effective method involves the partial hydrolysis of TAGs to generate a mixture of diacylglycerol (DAG) regioisomers. mdpi.com These DAGs, which include chiral sn-1,2(2,3)-DAGs and achiral 1,3-DAGs, are then derivatized with a chiral reagent. mdpi.com

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate is used for this purpose to convert the DAGs into their corresponding diastereomeric urethane derivatives. mdpi.com These diastereomers can then be readily separated by HPLC on a standard achiral silica (B1680970) gel column. mdpi.com The separation allows for the quantification of the different DAG isomers, which in turn provides information about the original regioisomeric composition of the TAGs in the sample. mdpi.com This approach has been crucial in analyzing the intramolecular structure of TAGs from various sources. mdpi.com

Formation of Chiral Thiourea Organocatalysts

In recent years, chiral thioureas have gained prominence as powerful hydrogen-bond-donating organocatalysts for a wide array of asymmetric reactions. nih.gov These catalysts are valued for their stability, low toxicity, and ability to operate under mild conditions. researchgate.net

The most common and straightforward method for preparing chiral thioureas is the reaction of a chiral primary amine with an isothiocyanate. nih.gov this compound is an excellent substrate for this reaction. By reacting it with a diverse library of chiral amines (e.g., amino acid derivatives, cinchona alkaloids), a wide range of novel chiral thiourea organocatalysts can be synthesized. nih.gov

The general synthetic scheme involves the addition of the amine to the electrophilic carbon of the isothiocyanate group. The resulting thiourea catalyst possesses two chiral elements: one from the (S)-1-(1-naphthyl)ethyl backbone and another from the chiral amine component. This dual chirality can allow for fine-tuning of the catalyst's stereochemical control in asymmetric transformations, such as Michael additions, Friedel-Crafts alkylations, and aldol (B89426) reactions. nih.govthieme-connect.de The synthesis is typically high-yielding and does not require complex purification procedures, making it an attractive route for developing new and efficient organocatalysts. nih.gov

Exploration in Novel Chemical Transformations and Reaction Pathways in Organic Synthesis

The synthetic utility of This compound in asymmetric synthesis is most prominently showcased through its role as a precursor to a versatile class of chiral organocatalysts: chiral thioureas. The isothiocyanate group is highly electrophilic and readily reacts with primary and secondary amines in a clean and efficient addition reaction to form the corresponding N,N'-disubstituted thioureas. mdpi.comnih.gov This transformation is a cornerstone of its application, as the resulting chiral thioureas have emerged as powerful hydrogen-bond-donating catalysts for a wide array of stereoselective reactions. mdpi.comnih.gov

The general synthesis of chiral thioureas from This compound involves its direct reaction with an amine. mdpi.com This straightforward approach allows for the modular creation of a library of chiral thiourea catalysts with varying steric and electronic properties by simply changing the amine component. For instance, the reaction with another molecule of a chiral amine can lead to the formation of C2-symmetric thioureas. researchgate.net

A significant pathway involves the reaction of This compound with various amines to produce thiourea derivatives that are subsequently used as organocatalysts. These catalysts are particularly effective in reactions that proceed through transition states stabilized by hydrogen bonding. The thiourea moiety, with its two acidic N-H protons, can activate electrophiles and orient substrates, thereby inducing enantioselectivity. nih.gov

The exploration of novel chemical transformations using catalysts derived from This compound has led to significant advancements in asymmetric synthesis. These chiral thiourea catalysts have been successfully employed in a range of reactions, including but not limited to:

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated compounds.

Aldol Reactions: Promoting the enantioselective addition of enolates to aldehydes. researchgate.net

Mannich Reactions: Facilitating the stereoselective aminoalkylation of carbonyl compounds.

Baylis-Hillman Reactions: Mediating the coupling of aldehydes and activated alkenes.

The following table summarizes the synthesis of a representative chiral thiourea from a related naphthyl isothiocyanate and its application in asymmetric catalysis, illustrating the reaction pathway.

| Catalyst Precursor | Amine | Resulting Chiral Thiourea | Application in Asymmetric Synthesis |

| 1-Naphthyl isothiocyanate | 1,2-Phenylenediamine | 1-(2-aminophenyl)-3-(naphthalene-1-yl)thiourea | Metal Ion Sensing analis.com.my |

| 1-Naphthyl isothiocyanate | (R)-1-Phenylethylamine | (R)-1-(1-Naphthyl)-3-(1-phenylethyl)thiourea | Organocatalysis (general) researchgate.net |

It is important to note that while the primary role of This compound in this context is as a building block for these catalysts, the reactivity of the isothiocyanate functional group is central to this synthetic strategy. nih.gov

Contributions to Material Science Research

Based on the available scientific literature, there is limited information regarding the direct application of This compound in the field of material science. The primary focus of research on this compound appears to be its utility in asymmetric organic synthesis.

Development of Specialty Polymers and Coatings with Enhanced Properties

There is a lack of specific research findings detailing the use of This compound in the development of specialty polymers and coatings. While isothiocyanates, in general, can be used to functionalize polymers or surfaces, specific examples utilizing this particular chiral isothiocyanate for creating materials with enhanced properties are not prominently featured in the reviewed literature. The general strategies for polymer functionalization include "grafting-to" and "grafting-from" methods, where pre-formed polymers are reacted with functional molecules, or where polymerization is initiated from a functionalized surface. mdpi.com However, the application of This compound within these methodologies to create specialty polymers or coatings is not documented in the provided search results.

Mechanistic Investigations of Reactions Involving S + 1 1 Naphthyl Ethyl Isothiocyanate

Electrophilic Reactivity of the Isothiocyanate Functional Group

The isothiocyanate group is characterized by a carbon atom double-bonded to both a nitrogen and a sulfur atom. This arrangement results in a cumulative double bond system where the central carbon atom is electron-deficient and, therefore, highly electrophilic. The electrophilicity is a consequence of the electronegativity of the adjacent nitrogen and sulfur atoms, which draw electron density away from the carbon.

The general mechanism of electrophilic attack by an isothiocyanate involves the nucleophilic addition to this electrophilic carbon. The reactivity of the isothiocyanate can be influenced by the electronic nature of its substituent. In the case of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate, the naphthyl group, being an aromatic system, can influence the electron density of the isothiocyanate group through inductive and resonance effects. However, the primary mode of reaction is the direct attack of a nucleophile on the isothiocyanate carbon.

Nucleophilic Addition Reactions and Product Formation

The electrophilic carbon of the isothiocyanate group readily reacts with a variety of nucleophiles. This reactivity is the basis for its use as a derivatizing agent.

This compound reacts with primary and secondary amines to form chiral thiourea (B124793) derivatives. This reaction is a cornerstone of its application in the chiral resolution of racemic amines by chromatography. researchgate.net The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate. The resulting intermediate then undergoes proton transfer to yield the stable thiourea product.

The general mechanism for the formation of a thiourea from an amine and an isothiocyanate is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group. This forms a new carbon-nitrogen bond and breaks the pi bond between the carbon and nitrogen of the isothiocyanate.

Proton Transfer: A proton is transferred from the amine nitrogen to the nitrogen of the original isothiocyanate group, resulting in the formation of a neutral thiourea molecule.

This reaction is typically carried out under mild conditions and is known to proceed to completion, making it a reliable method for derivatization.

Table 1: Representative Reaction of this compound with a Chiral Amine

| Reactant 1 | Reactant 2 | Product |

| This compound | (R)-alpha-Methylbenzylamine | (S,R)-1-(1-(1-Naphthyl)ethyl)-3-(1-phenylethyl)thiourea |

| This compound | (S)-alpha-Methylbenzylamine | (S,S)-1-(1-(1-Naphthyl)ethyl)-3-(1-phenylethyl)thiourea |

In a similar fashion to amines, alcohols can act as nucleophiles and react with this compound to form thiocarbamates. The oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbon of the isothiocyanate. However, alcohols are generally weaker nucleophiles than amines, so this reaction may require a catalyst or more forcing conditions to proceed efficiently. The reaction of isothiocyanates with long-chain alcohols has been shown to yield N-aryl-O-alkyl thiocarbamates. nasa.gov

The mechanism involves:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon of the isothiocyanate.

Proton Transfer: A proton is transferred from the alcohol oxygen to the nitrogen of the isothiocyanate, yielding the thiocarbamate product.

The presence of a base can facilitate this reaction by deprotonating the alcohol, thereby increasing its nucleophilicity.

Table 2: Representative Reaction of this compound with an Alcohol

| Reactant 1 | Reactant 2 | Product |

| This compound | Methanol | (S)-O-Methyl 1-(1-naphthyl)ethylthiocarbamate |

| This compound | Ethanol (B145695) | (S)-O-Ethyl 1-(1-naphthyl)ethylthiocarbamate |

Mechanisms of Addition Reactions with Active Hydrogen Atoms

Compounds containing active hydrogen atoms, such as water and thiols, can also undergo nucleophilic addition to the isothiocyanate group of this compound.

Reaction with Water: The reaction with water leads to the formation of a dithiocarbamic acid intermediate, which is unstable and can decompose.

Reaction with Thiols: Thiols react with isothiocyanates to form dithiocarbamates. The sulfur atom of the thiol is a potent nucleophile and readily attacks the electrophilic carbon of the isothiocyanate.

The general mechanism for these reactions is analogous to that of amines and alcohols, involving the nucleophilic attack of the heteroatom (oxygen or sulfur) on the isothiocyanate carbon, followed by proton transfer.

Diastereoselective Reaction Pathways in Chiral Derivatization Processes

A key application of this compound is as a chiral derivatizing agent for the separation of enantiomers, particularly of amines and amino acids, using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net The principle behind this application lies in the formation of diastereomers.

When the enantiomerically pure this compound reacts with a racemic mixture of a chiral amine (containing both R and S enantiomers), two different diastereomeric thioureas are formed: (S,R) and (S,S). Diastereomers have different physical properties, including different affinities for stationary phases in chromatography. This difference allows for their separation using standard, achiral chromatographic methods.

The diastereoselectivity of the reaction pathway is influenced by the steric hindrance provided by the bulky naphthyl group and the chiral environment created by the ethyl group at the stereocenter. The approach of the nucleophile (the chiral amine) to the electrophilic carbon of the isothiocyanate is directed by these steric factors, leading to different transition state energies for the formation of the two diastereomers. While the reaction itself may not be highly diastereoselective in terms of reaction rates (i.e., the rates of formation of the two diastereomers may be similar), the resulting diastereomers are separable, which is the primary goal of chiral derivatization. The different spatial arrangements of the substituents on the two chiral centers in the resulting diastereomers lead to distinct interactions with the chromatographic stationary phase, enabling their resolution.

Advanced Spectroscopic Characterization and Chiral Recognition Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for stereochemical analysis, particularly when (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate is used as a chiral derivatizing agent. The reaction of this isothiocyanate with a chiral analyte, such as an amine or alcohol, produces a mixture of diastereomers. These diastereomers, unlike the original enantiomers, have distinct physical properties and, critically, non-equivalent NMR spectra.

This compound is highly effective for determining the enantiomeric purity of chiral amines. oup.com The isothiocyanate group (-N=C=S) reacts quantitatively with the primary or secondary amine to form a thiourea (B124793) derivative. If the starting amine is a racemic or scalemic mixture, two diastereomeric thioureas are formed.

The principle relies on the fact that the nuclei in these diastereomers are in different chemical environments. The bulky naphthyl group of the derivatizing agent creates a distinct anisotropic magnetic field that influences nearby protons and carbons in the substrate. The spatial arrangement of the substituents around the two chiral centers in each diastereomer is different, leading to observable differences in their NMR chemical shifts (Δδ). By integrating the distinct signals corresponding to each diastereomer, the enantiomeric ratio (and thus enantiomeric excess, ee) of the original amine can be accurately calculated. libretexts.org

Table 1: Representative ¹H NMR Data for Diastereomeric Thioureas from a Chiral Amine This table illustrates typical chemical shift differences observed after derivatization of a hypothetical chiral amine (R/S)-R'R''CH-NH₂ with this compound.

| Proton | Diastereomer 1 (S,R) Shift (ppm) | Diastereomer 2 (S,S) Shift (ppm) | Chemical Shift Difference (Δδ) (ppm) |

| Naphthyl-CH-NCS | 6.15 | 6.18 | 0.03 |

| Amine-CH-NH | 4.85 | 4.95 | 0.10 |

| Amine-CH₃ | 1.52 | 1.60 | 0.08 |

Note: Data are illustrative and based on principles described in the literature. Actual values vary depending on the specific amine and solvent conditions.

The conformation of this compound and its derivatives significantly impacts their NMR spectra. The molecule possesses rotational freedom around several single bonds, including the bond between the naphthyl group and the ethyl chain, and the C-N bond of the isothiocyanate moiety. This flexibility means the molecule exists as a population of rapidly interconverting conformers in solution. nih.govnih.gov

The observed NMR spectrum is a time-average of these conformers. However, the isothiocyanate group itself introduces a unique dynamic. Studies on similar isothiocyanates have shown that the isothiocyanate carbon (-N=C =S) often exhibits a very broad or "silent" signal in ¹³C NMR spectra. nih.gov This broadening is attributed to the structural flexibility and large chemical shift anisotropy associated with the linear NCS group, which provides an efficient mechanism for quadrupolar relaxation and chemical shift exchange, smearing the signal. nih.gov The conformation of the naphthyl ring relative to the chiral center also dictates the shielding and deshielding effects on nearby protons, influencing their chemical shifts. mdpi.com

The formation of diastereomeric thioureas allows for detailed probing of stereochemical interactions. In ¹H NMR, the protons closest to the newly formed thiourea linkage and the existing chiral centers experience the most significant chemical shift non-equivalence. This is due to through-space interactions, where the bulky naphthyl group of the derivatizing agent and substituents on the chiral amine are fixed in different relative orientations for each diastereomer.

¹³C NMR is also a powerful tool for observing these differences. While the isothiocyanate carbon itself may be difficult to observe, the carbons of the chiral center and adjacent groups in both the original agent and the amine will show distinct signals for each diastereomer. nih.gov The magnitude of the chemical shift difference (Δδ) is a measure of the degree of diastereomeric interaction and the effectiveness of the chiral derivatizing agent.

Table 2: Example ¹H and ¹³C NMR Chemical Shift Differences in Diastereomeric Products

| Nucleus | Diastereomer 1 (S,R) (ppm) | Diastereomer 2 (S,S) (ppm) | Δδ (ppm) |

| ¹H NMR | |||

| Naphthyl-CH | ~6.2 | ~6.25 | ~0.05 |

| Amine-CH | ~4.9 | ~5.0 | ~0.1 |

| ¹³C NMR | |||

| Naphthyl-CH | ~55.0 | ~55.4 | ~0.4 |

| Amine-CH | ~58.1 | ~58.7 | ~0.6 |

| C=S | ~180.5 | ~180.8 | ~0.3 |

Note: Data are representative examples. Precise shifts depend on molecular structure and experimental conditions.

Circular Dichroism (CD) Spectroscopy in Conformational and Stereochemical Assignments (Referencing Studies on Related Chiral Naphthylethylamines)

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is an exceptionally sensitive probe of molecular chirality. nih.gov While specific CD studies on this compound are not widely published, extensive research on its precursor, (S)-(-)-1-(1-Naphthyl)ethylamine, and related compounds provides a strong basis for its analysis. chiralabsxl.com

The stereochemical and conformational assignment by CD spectroscopy relies on the presence of a chromophore in the vicinity of a chiral center. unipi.it In this molecule, the naphthyl group serves as a powerful chromophore. The electronic transitions of the naphthyl ring are perturbed by the chiral environment of the stereocenter, giving rise to a characteristic CD spectrum with positive or negative bands (Cotton effects).

The sign and magnitude of these Cotton effects are highly dependent on:

Absolute Configuration: Enantiomers give mirror-image CD spectra. Therefore, the spectrum of the (S)-enantiomer is a definitive fingerprint of its absolute configuration. chiralabsxl.com

Conformation: The CD spectrum is a weighted average of the conformations present in solution. nih.gov Rotations around single bonds that change the relative orientation of the naphthyl chromophore and the chiral center can lead to significant changes in the CD spectrum, making it a valuable tool for conformational studies.

For molecules with multiple chromophores, exciton (B1674681) coupling theory can be applied to the CD spectrum to unambiguously determine the absolute stereochemistry. chiralabsxl.com

Mass Spectrometry in the Structural Elucidation of Derivatized Products

Mass spectrometry (MS) is a key analytical technique for confirming the structure of products formed from the reaction of this compound with other molecules, such as amines or amino acids. semanticscholar.org When used as a derivatizing agent, particularly for LC-MS/MS analysis, it not only aids in separation but also imparts a predictable fragmentation pattern upon collision-induced dissociation (CID). researchgate.netnih.gov

When a thiourea derivative formed from this isothiocyanate is analyzed by tandem mass spectrometry (MS/MS), the molecular ion ([M+H]⁺) is selected and fragmented. A characteristic and often dominant fragmentation pathway is the cleavage of the C-N bond of the thiourea linkage. This fragmentation is highly reliable and produces an intense product ion corresponding to the protonated isothiocyanate. nih.gov This allows for confident identification of compounds that have been successfully derivatized.

Table 3: Predicted Mass Spectrometry Fragmentation of a Derivatized Amine Analysis of a product formed from this compound (MW: 211.29) and a hypothetical amine, Alanine (B10760859) methyl ester (MW: 103.12).

| Species | Formula of Ion | Predicted m/z | Description |

| Parent Ion [M+H]⁺ | C₁₇H₂₁N₂O₂S⁺ | 317.13 | Protonated molecule of the thiourea derivative. |

| Key Fragment Ion | C₁₃H₁₂NS⁺ | 214.07 | Protonated this compound, resulting from C-N bond cleavage. |

| Other Fragment | C₄H₉NO₂⁺ | 104.06 | Protonated alanine methyl ester. |

Note: m/z values are calculated for the most abundant isotopes.

Research into the Biological Relevance and Activity of Isothiocyanate Derivatives

Role in Pharmaceutical Development: Synthesis of Bioactive Compounds

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate belongs to the isothiocyanate (ITC) class of compounds, which are recognized as significant building blocks in organic synthesis and medicinal chemistry. chemimpex.comchemrxiv.org The isothiocyanate functional group (–N=C=S) is highly reactive, making it a valuable reagent for creating a variety of biologically active molecules. chemimpex.comchemrxiv.org Researchers utilize this reactivity to synthesize derivatives with potential therapeutic properties. chemimpex.com Isothiocyanates are key precursors in the synthesis of thioureas and various heterocyclic compounds, which are promising scaffolds in drug discovery. chemrxiv.org

A primary application of isothiocyanates in pharmaceutical development is their use as intermediates. chemrxiv.org For example, 1-naphthoyl isothiocyanate, a closely related analog, is synthesized from 1-naphthoyl chloride and potassium thiocyanate. This intermediate is then reacted with an amine, such as ethylamine, to produce N-(ethylcarbamothioyl)-1-naphthamide. nih.gov In-vitro analysis of this resulting thiourea (B124793) derivative demonstrated potent inhibitory effects against intestinal alkaline phosphatase (cIAP), significantly surpassing the activity of the reference inhibitor, L-phenylalanine. nih.gov This highlights the role of naphthyl isothiocyanate structures as foundational elements for developing novel and selective enzyme inhibitors. nih.gov The general synthetic utility of isothiocyanates has been explored for decades, with numerous methods developed for their preparation to ensure access to structurally diverse compounds for biological testing. chemrxiv.orgnih.gov

Agrochemical Applications and Formulations

Isothiocyanates, including naphthyl derivatives, have a history of use in agrochemical applications. chemimpex.comnih.gov Naturally, many plants in the Brassicaceae family produce isothiocyanates as chemical defenses against a range of threats, including herbivorous insects, fungi, and bacteria. chemrxiv.orgmdpi.com This inherent biological activity has led to their investigation and use as agrochemicals. chemrxiv.org

Specifically, 1-Naphthyl isothiocyanate (ANIT) has been utilized as an insecticide, sometimes in combination with pyrethrum. nih.gov Its role as a key ingredient in the formulation of natural pesticides has been noted, offering a potentially more eco-friendly alternative to some synthetic chemicals in agriculture. chemimpex.com The broad-spectrum antimicrobial and antifeedant properties of various isothiocyanates underscore their potential in developing formulations for crop protection. chemrxiv.orgresearchgate.net The use of such compounds is a key aspect of research into penetrants for agrochemical formulations designed to enhance the efficacy of active ingredients. google.com

Investigation of Related Naphthyl Isothiocyanate Analogs in Biological Systems

A significant area of research for isothiocyanate analogs is their ability to combat multidrug resistance (MDR) in cancer cells. MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), which actively pump chemotherapy drugs out of the cell, reducing their effectiveness. nih.govnih.govhksmp.com

Studies have shown that 1-Naphthyl isothiocyanate (referred to as NITC in the research) is a potent inhibitor of both P-gp and MRP1. nih.govnih.gov In human cancer cell lines that overexpress these pumps, NITC significantly increased the intracellular accumulation of P-gp and MRP1 substrates, such as the anticancer drugs daunomycin (DNM) and vinblastine (B1199706) (VBL). nih.gov One study found that at a concentration of 50 µM, NITC increased the accumulation of vinblastine by 40-fold in P-gp overexpressing MCF-7/ADR cells and by 5.5-fold in MRP1 overexpressing PANC-1 cells. nih.gov Further investigation into the mechanism revealed that while other isothiocyanates like benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) may inhibit MRP1 partly by depleting intracellular glutathione (B108866), NITC's inhibitory action does not involve glutathione depletion. nih.gov This suggests a more direct interaction with the transport proteins. nih.gov

Table 1: Effect of 1-Naphthyl Isothiocyanate (NITC) on Drug Accumulation in Resistant Cancer Cells

| Cell Line | Overexpressed Pump | Chemotherapy Drug | NITC Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| MCF-7/ADR | P-glycoprotein (P-gp) | Daunomycin (DNM) | 50 µM | Significant increase in accumulation | nih.gov |

| MCF-7/ADR | P-glycoprotein (P-gp) | Vinblastine (VBL) | 50 µM | 40-fold increase in accumulation | nih.gov |

| PANC-1 | MRP1 | Daunomycin (DNM) | 50 µM | Significant increase in accumulation | nih.gov |

| PANC-1 | MRP1 | Vinblastine (VBL) | 50 µM | 5.5-fold increase in accumulation | nih.gov |

The antifungal properties of isothiocyanates have been recognized for many decades. mdpi.comnih.gov Research into a wide array of synthetic isothiocyanates has demonstrated that their chemical structure plays a crucial role in their activity. A study investigating 48 different isothiocyanates categorized them into groups based on their core aromatic structure. nih.govnih.govresearchgate.net Isothiocyanates derived from naphthalene (B1677914) (Group D) were found to possess notable antifungal activity, whereas derivatives of other large, polycondensed aromatic systems were inactive, likely due to very low water solubility preventing them from entering fungal cells. nih.govnih.gov

The antifungal activity of the naphthalene derivatives was tested against several fungal species, including Aspergillus niger, Penicillium cyclopium, and Rhizopus oryzae. researchgate.netresearchgate.net The effectiveness of these compounds was compared to that of phenylisothiocyanate. researchgate.net This body of research confirms that the naphthyl moiety is a favorable structural feature for antifungal action within the isothiocyanate class. nih.govnih.gov

Table 2: Antifungal Activity of Naphthalene Isothiocyanates (Group D Compounds)

| Compound | Fungal Species Tested | Activity Noted | Reference |

|---|---|---|---|

| 1-Naphthyl isothiocyanate | Aspergillus niger, Penicillium cyclopium, Rhizopus oryzae, and 13 other strains | Active | researchgate.net |

| 2-Naphthyl isothiocyanate | Aspergillus niger, Penicillium cyclopium, Rhizopus oryzae, and 13 other strains | Active | researchgate.net |

Isothiocyanates have been investigated as inhibitors of various enzymes, an activity that contributes to their potential therapeutic effects. chemrxiv.org Studies comparing a range of aromatic, arylaliphatic, and aliphatic isothiocyanates have revealed structure-activity relationships for the inhibition of several enzymes.

For instance, in studies on cholinesterase inhibition, aromatic isothiocyanates generally showed better activity than aliphatic ones. nih.govtandfonline.com Phenyl isothiocyanate and its methoxy-substituted derivatives were among the most promising compounds, with 2-methoxyphenyl isothiocyanate showing the best inhibition of acetylcholinesterase (IC₅₀ of 0.57 mM) and 3-methoxyphenyl (B12655295) isothiocyanate being a notable inhibitor of butyrylcholinesterase. nih.govtandfonline.comresearchgate.net The same study also tested for anti-inflammatory activity via inhibition of the COX-2 enzyme, finding that phenyl isothiocyanate and 2-methoxyphenyl isothiocyanate were highly active, with approximately 99% inhibition at a 50 µM concentration. nih.govresearchgate.net

Other research has focused on the ability of isothiocyanates to inhibit tubulin polymerization, a key mechanism for anticancer agents. mdpi.com While some naturally occurring ITCs like sulforaphane (B1684495) were poor tubulin polymerization inhibitors, synthetic analogs showed significantly higher activity. mdpi.com This indicates that despite the high reactivity of the isothiocyanate group, its biological effect is not due to indiscriminate chemical harshness but results from specific molecular interactions. mdpi.com

Table 3: Comparative Enzyme Inhibition by Various Isothiocyanates (ITCs)

| Isothiocyanate | Enzyme Target | Inhibitory Activity | Reference |

|---|---|---|---|

| 2-Methoxyphenyl ITC | Acetylcholinesterase (AChE) | IC₅₀ = 0.57 mM | nih.govtandfonline.com |

| 3-Methoxyphenyl ITC | Butyrylcholinesterase (BChE) | 49.2% inhibition at 1.14 mM | nih.govtandfonline.com |

| Phenyl ITC | COX-2 | ~99% inhibition at 50 µM | nih.govresearchgate.net |

| 2-Methoxyphenyl ITC | COX-2 | ~99% inhibition at 50 µM | nih.gov |

| Benzyl isothiocyanate (BITC) | Tubulin Polymerization | Identified as a potent inhibitor | mdpi.com |

Implications for Diet-Drug Interactions from Related Isothiocyanates

The demonstrated ability of isothiocyanates to inhibit crucial ABC transport proteins has significant implications for potential diet-drug interactions. nih.govnih.gov These transporters, including P-gp and various MRPs, are not only involved in multidrug resistance in cancer but are also widely expressed in healthy tissues essential for drug disposition, such as the intestines, liver, and kidneys. nih.gov They play a vital role in the absorption, distribution, metabolism, and elimination of a wide range of drugs and other foreign compounds (xenobiotics). nih.govnih.gov

By inhibiting these efflux pumps, isothiocyanates consumed through diet or supplements could alter the pharmacokinetics of prescribed medications that are substrates for these transporters. nih.govresearchgate.net For example, the inhibition of intestinal P-gp by an isothiocyanate could lead to increased absorption and higher plasma concentrations of a co-administered drug, potentially increasing its toxicity. The findings that 1-Naphthyl isothiocyanate and other dietary ITCs can inhibit P-gp and MRP1-mediated efflux directly suggest the potential for such interactions. nih.govresearchgate.net While these interactions could be harnessed to improve the efficacy of chemotherapy, they also highlight a need for further investigation to understand the in-vivo effects of isothiocyanates on the disposition of other drugs. nih.govnih.gov

Comparative Studies and Future Research Directions

Comparison with Other Homochiral Derivatizing Agents

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate (SNEIT) is a prominent member of the isothiocyanate class of homochiral derivatizing agents (HDAs) used for the separation of enantiomers, particularly of primary and secondary amines, via derivatization followed by chromatography on an achiral stationary phase. nih.govresearchgate.net The efficacy of these agents hinges on their ability to react quantitatively with the analyte to form stable diastereomers that exhibit sufficient separation on a chromatographic column. mdpi.com

Efficacy in Chiral Resolution Across Diverse Substrates

SNEIT has demonstrated considerable efficacy in the chiral resolution of a variety of substrates, most notably amines and amino acids. The formation of diastereomeric thioureas upon reaction with chiral amines allows for their separation using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netdatapdf.com

For instance, SNEIT has been successfully employed for the enantioseparation of the antidepressant drug bupropion (B1668061). mdpi.com In a comparative study, SNEIT was used alongside (R)-α-methyl benzyl (B1604629) isothiocyanate (RAMBI) to resolve bupropion enantiomers. The diastereomers formed with SNEIT were effectively separated by reversed-phase HPLC. mdpi.com Similarly, SNEIT has been utilized for the HPLC-based enantioseparation of selenomethionine, where it, along with (R)-methyl benzyl isothiocyanate (MBIC), served as an effective chiral labeling agent leading to good chromatographic separation of the D- and L-selenomethionine derivatives. nih.gov

The choice of isothiocyanate can significantly influence the degree of separation. For example, in the resolution of certain chiral drugs, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (TAGIT) provided complete separation for a broader range of compounds compared to SNEIT, RAMBI, and (R)-1-(2-naphthyl)ethyl isothiocyanate (RBEIT). researchgate.net This highlights that while SNEIT is a versatile reagent, the optimal choice of HDA is often substrate-dependent.

The table below summarizes the application of SNEIT and other isothiocyanates in the chiral resolution of various substrates.

| Chiral Derivatizing Agent | Substrate(s) | Analytical Method | Key Findings |

| This compound (SNEIT) | Bupropion, Selenomethionine, various amines | HPLC | Effective for enantioseparation of specific drugs and amino acids. mdpi.comnih.gov |

| (R)-α-Methylbenzyl isothiocyanate (RAMBI) | Bupropion, various amines | HPLC | Often used in conjunction with SNEIT for comparative studies. mdpi.com |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (TAGIT) | Tocainide (B1681335), Mexiletine, Propafenone (B51707), Flecainide | HPLC | Showed broader applicability for complete separation across several drugs compared to SNEIT. researchgate.net |

| (1S,2R)-1-Acetoxy-1-phenyl-2-propyl isothiocyanate ((S,R)-APPI) | Amino compounds, Tetrahydroisoquinolines | HPLC | Proved to be an excellent chiral derivatizing agent with high enantioselectivity. nih.gov |

Advantages and Limitations Relative to Alternative Chiral Reagents

The utility of any chiral derivatizing agent is determined by a balance of its advantages and limitations. SNEIT, and isothiocyanates in general, offer a distinct set of characteristics when compared to other classes of chiral reagents.

Advantages:

High Reactivity and Selectivity for Amines: Isothiocyanates react readily and selectively with primary and secondary amino groups to form stable thiourea (B124793) derivatives under mild conditions. researchgate.net This high selectivity is advantageous when analyzing complex mixtures.

Formation of Stable Diastereomers: The resulting thiourea derivatives are generally stable, which is crucial for reproducible chromatographic analysis. mdpi.com

Strong Chromophore: The naphthyl group in SNEIT acts as a strong chromophore, enhancing the UV detectability of the derivatives during HPLC analysis. nih.govmdpi.com This is a significant advantage over reagents that lack a strong UV-absorbing moiety.

Potential for Fluorescence: Naphthyl-containing derivatives can also be fluorescent, offering the potential for highly sensitive detection methods. chemdad.com

Cost-Effectiveness: The indirect method of chiral separation, which employs CDAs like SNEIT with conventional achiral columns, can be more cost-effective than direct methods that require expensive chiral stationary phases. researchgate.netdatapdf.com

Limitations:

Potential for Racemization: While generally stable, there is a potential, albeit low, for racemization of the analyte or the reagent during the derivatization reaction, which can affect the accuracy of enantiomeric excess determination. researchgate.net

Excess Reagent Removal: The derivatization reaction often requires an excess of the reagent, which may need to be removed prior to chromatographic analysis to avoid interference. chemdad.com

Substrate Specificity: As noted earlier, the effectiveness of SNEIT can be highly dependent on the specific substrate. Other reagents may provide better resolution for certain classes of compounds. researchgate.net

The following table provides a comparative overview of SNEIT with other classes of chiral derivatizing agents.

| Reagent Class | Example(s) | Advantages | Limitations |

| Isothiocyanates | This compound (SNEIT) , TAGIT | High selectivity for amines, stable derivatives, strong chromophore. researchgate.netmdpi.com | Potential for racemization, requires excess reagent removal. researchgate.netchemdad.com |

| Chloroformates | (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Reacts with a broad range of functional groups, highly fluorescent derivatives. datapdf.com | Derivatives can be less stable, reagent can be sensitive to moisture. |

| Activated Carboxylic Acids | Marfey's reagent (FDAA), (S)-Naproxen based reagents | Well-established for amino acids, provides good resolution. datapdf.com | Can be less reactive towards sterically hindered amines. |

| Sanger-type Reagents | 1-fluoro-2,4-dinitrobenzene (FDNB) derivatives | Historically significant, forms stable dinitrophenyl derivatives. | Can have lower sensitivity compared to fluorescent reagents. nih.gov |

Potential for Novel Asymmetric Catalysis and Ligand Design Using this compound

While primarily known as a chiral derivatizing agent for analytical purposes, the structural motifs within SNEIT and its derivatives, particularly chiral thioureas, hold significant potential for applications in asymmetric catalysis and ligand design. Chiral thioureas, formed by the reaction of isothiocyanates with amines, have emerged as powerful hydrogen-bond donors in organocatalysis. nih.govmdpi.com

The reaction of SNEIT with a chiral or achiral amine yields a chiral thiourea. This thiourea can then be employed as an organocatalyst or as a ligand in metal-catalyzed reactions. The bifunctional nature of some thiourea catalysts, possessing both a hydrogen-bond donor (the thiourea moiety) and a Lewis basic site (often an amino group from the starting amine), allows for the simultaneous activation of both the electrophile and the nucleophile in a reaction. rsc.org

For example, chiral binaphthyl-derived amine-thiourea organocatalysts have been successfully developed to promote enantioselective Morita-Baylis-Hillman reactions. nih.gov While not directly synthesized from SNEIT, these catalysts demonstrate the principle of using a chiral naphthyl-containing thiourea scaffold for asymmetric transformations. The naphthyl group can provide beneficial steric bulk and potential for π-π stacking interactions, which can influence the stereochemical outcome of the reaction.

Furthermore, the precursor to SNEIT, (S)-(-)-1-(1-naphthyl)ethylamine, is a well-established chiral auxiliary and has been used in the synthesis of various chiral ligands for organometallic catalysis. chemdad.com For instance, it has been used to prepare chiral imidazolin-2-ylidene ligands and in the synthesis of optically active palladacycles that serve as resolving agents for P-chiral phosphines. chemdad.comresearchgate.net This suggests that SNEIT itself is a readily available precursor for a variety of potentially useful chiral ligands and organocatalysts. A patent has been filed for an (R)-1(2-(naphthyl) ethyl) thiourea unilaterally modified Fe-Anderson type heteropolyacid catalyst for use in oxidation coupling reactions, highlighting the interest in such compounds for catalytic applications. google.com

Future Prospects in Stereoselective Synthesis and Analytical Methodologies

The future development and application of this compound and related compounds are likely to advance on several fronts, spanning both analytical and synthetic chemistry.

In the realm of analytical methodologies , the demand for sensitive and reliable methods for chiral analysis continues to grow, particularly in the pharmaceutical and life sciences. nih.govnih.gov Future work may focus on:

Expanding the Substrate Scope: Systematically evaluating the efficacy of SNEIT for the chiral resolution of a broader range of pharmaceuticals, natural products, and metabolites.

Miniaturization and High-Throughput Screening: Integrating SNEIT-based derivatization with modern analytical platforms like microfluidics and automated sample preparation systems to enable high-throughput chiral analysis. nih.gov